N-Allyl-N,N-bis(trimethylsilyl)amine

Description

The exact mass of the compound N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(trimethylsilyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8H,1,9H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNCFZIIZGNVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(CC=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227684 | |

| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7688-51-9 | |

| Record name | 1,1,1-Trimethyl-N-2-propen-1-yl-N-(trimethylsilyl)silanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7688-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the structure of N-Allyl-N,N-bis(trimethylsilyl)amine

An In-Depth Technical Guide to the Structure and Reactivity of N-Allyl-N,N-bis(trimethylsilyl)amine

This guide provides a comprehensive technical overview of this compound, a versatile organosilicon reagent. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and reactivity, offering field-proven insights into its practical applications.

Core Molecular Structure and Physicochemical Properties

This compound, also known as N,N-bis(trimethylsilyl)prop-2-en-1-amine or AHMDS, is a silylamine featuring a central nitrogen atom bonded to an allyl group and two trimethylsilyl (TMS) groups.[1] This unique substitution pattern imparts a distinct combination of steric hindrance and electronic properties that are central to its chemical behavior.

The core structure consists of a trivalent nitrogen atom. The two bulky trimethylsilyl groups, -Si(CH₃)₃, create a sterically hindered environment around the nitrogen. This bulk is a critical feature; it modulates the nucleophilicity of the nitrogen's lone pair, making the amine a potent, yet non-nucleophilic, base in many contexts, similar to its parent compound, bis(trimethylsilyl)amine (HMDS).[2] The allyl group (–CH₂–CH=CH₂) introduces a site of unsaturation, providing a reactive handle for a variety of transformations, including additions and metal-catalyzed reactions.[3]

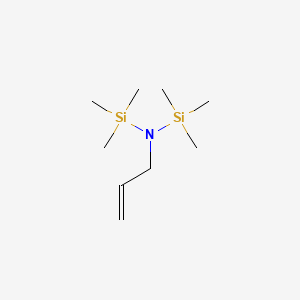

Caption: 2D representation of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 7688-51-9 | [1][4] |

| Molecular Formula | C₉H₂₃NSi₂ | [1][4] |

| Molecular Weight | 201.46 g/mol | [1][4] |

| Appearance | Liquid | |

| Density | 0.816 g/mL at 25 °C | [3] |

| Boiling Point | 72 °C at 15 mmHg | [3] |

| Refractive Index | n20/D 1.440 | [3] |

| SMILES | C(C)N(CC=C)(C)C | [1] |

| InChI Key | CVNCFZIIZGNVFD-UHFFFAOYSA-N | [1] |

Synthesis Pathway

The synthesis of N-silylamines often involves the reaction of a primary amine with a silyl halide, such as trimethylsilyl chloride (TMSCl), in the presence of a base to neutralize the HCl byproduct. A common precursor for related compounds is bis(trimethylsilyl)amine (HMDS), which is synthesized by treating TMSCl with ammonia.[2] this compound can be prepared via the N-alkylation of an alkali metal salt of HMDS, such as sodium bis(trimethylsilyl)amide (NaHMDS), with an allyl halide (e.g., allyl bromide).[5]

The causality behind this choice of reagents is clear: NaHMDS is a strong, non-nucleophilic base that readily deprotonates a wide range of substrates but can also act as a potent nucleophile in its own right under appropriate conditions.[5] The reaction with an electrophile like allyl bromide proceeds via an SN2 mechanism.

Caption: Synthesis of the target compound from NaHMDS and allyl bromide.

Spectroscopic Characterization

Verifying the structure and purity of this compound is critical. The following are the expected spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear signature for the distinct proton environments in the molecule.[6]

-

Trimethylsilyl (TMS) Protons: A sharp, strong singlet appearing far upfield, typically around δ 0.1 ppm . This signal integrates to 18 protons, representing the 18 equivalent methyl protons of the two TMS groups.

-

Allyl Protons:

-

-N-CH₂-: A doublet around δ 3.3-3.5 ppm , integrating to 2 protons. The signal is deshielded due to the adjacent nitrogen atom.

-

-CH=: A multiplet in the range of δ 5.7-5.9 ppm , integrating to 1 proton. This complex signal arises from coupling to both the terminal CH₂ and the internal N-CH₂ protons.

-

=CH₂: Two distinct multiplets between δ 4.9-5.1 ppm , each integrating to 1 proton. These are the two non-equivalent terminal vinyl protons.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data.

-

Trimethylsilyl (TMS) Carbons: A sharp signal around δ 1-2 ppm , corresponding to the methyl carbons of the TMS groups.

-

Allyl Carbons:

-

-N-CH₂-: A signal around δ 50-55 ppm .

-

-CH=: A signal further downfield, around δ 135-140 ppm .

-

=CH₂: The terminal vinyl carbon signal appears around δ 115-120 ppm .

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.[7]

-

C-H Stretching (Aliphatic and Olefinic): Aliphatic C-H stretches from the TMS and allyl groups will appear just below 3000 cm⁻¹. Olefinic C-H stretches (=C-H) will be observed just above 3000 cm⁻¹ (approx. 3080 cm⁻¹).

-

C=C Stretching: A characteristic peak for the vinyl group will appear around 1640 cm⁻¹ .[8]

-

Si-C Vibrations: Strong absorptions related to the Si-CH₃ bonds are expected around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).

-

C-N Stretching: A moderate signal can be expected in the 1180-1280 cm⁻¹ region. Unlike primary or secondary amines, there will be no N-H stretching bands in the 3300-3500 cm⁻¹ region.[6][7]

Reactivity and Applications

The utility of this compound stems from the interplay between its sterically demanding silyl groups and the reactive allyl moiety.

Role as a Nucleophilic Reagent

Despite the steric bulk, the nitrogen lone pair retains sufficient nucleophilicity to engage with various electrophiles. It is employed as a key reagent in the synthesis of complex molecules.[3]

-

Multicomponent Reactions: It reacts with aryl aldehydes to form an intermediate imine, which can then participate in multicomponent reactions to build complex bicyclic scaffolds.[3]

-

Heterocycle Synthesis: Its reaction with bisthiocarbamoyl chloride is a pathway to Dithiasuccinoyl (Dts) heterocycles.[3]

-

Synthesis of Allyl Selenides: In the presence of a ruthenium catalyst, it reacts with aryl selenium salts to produce allyl selenides, which are valuable intermediates in organic synthesis.[3]

The trimethylsilyl groups serve a dual purpose: they act as protecting groups that can be easily removed via hydrolysis and their steric hindrance prevents undesired side reactions, enhancing the selectivity of the primary transformation.

Sources

- 1. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. scbt.com [scbt.com]

- 5. Sodium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. m.youtube.com [m.youtube.com]

N-Allyl-N,N-bis(trimethylsilyl)amine: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: Unveiling a Versatile Silylated Amine

N-Allyl-N,N-bis(trimethylsilyl)amine, also known by its IUPAC name N,N-bis(trimethylsilyl)prop-2-en-1-amine, is a versatile organosilicon compound that has garnered significant interest among researchers and synthetic chemists.[1] Its unique molecular architecture, featuring a nucleophilic nitrogen atom protected by two sterically bulky trimethylsilyl (TMS) groups and a reactive allyl moiety, makes it a valuable reagent in a multitude of organic transformations. The presence of the TMS groups modulates the reactivity of the amine, enhancing its utility as a synthetic building block. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in research and development, particularly in the synthesis of complex molecular scaffolds.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 7688-51-9 | [1] |

| Molecular Formula | C₉H₂₃NSi₂ | [1] |

| Molecular Weight | 201.46 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 0.816 g/mL at 25 °C | [3] |

| Boiling Point | 72 °C at 15 mmHg | [3] |

| Refractive Index | n20/D 1.440 | [3] |

| Flash Point | 42.78 °C (109.0 °F) - closed cup | [4] |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the silylation of allylamine. A common and effective method involves the reaction of allylamine with a silylating agent such as chlorotrimethylsilane in the presence of a base to neutralize the hydrogen chloride byproduct. This approach is a standard procedure for the formation of N-silylated amines.[2]

Causality in Experimental Design

The choice of a suitable base is critical to drive the reaction to completion by scavenging the HCl generated. Tertiary amines like triethylamine are often employed due to their basicity and inability to be silylated themselves. The stoichiometry of the reactants is also a key consideration; using a slight excess of the silylating agent and base ensures the complete conversion of the primary amine to the desired bis-silylated product. The reaction is typically carried out in an anhydrous aprotic solvent to prevent the hydrolysis of the silylating agent and the product.

Detailed Step-by-Step Synthesis Protocol

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of allylamine in an anhydrous aprotic solvent (e.g., diethyl ether or toluene).

-

Addition of Base: Triethylamine is added to the flask. The amount of triethylamine should be at least stoichiometrically equivalent to the amount of chlorotrimethylsilane to be added.

-

Silylation: The flask is cooled in an ice bath, and chlorotrimethylsilane is added dropwise from the dropping funnel with vigorous stirring. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours to ensure complete reaction.

-

Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride precipitate. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. The lone pair of electrons on the nitrogen atom, while sterically hindered by the bulky TMS groups, can still act as a nucleophile. The silicon-nitrogen bonds are susceptible to cleavage, particularly under acidic or protic conditions, which can be exploited to deprotect the amine. The allyl group provides a site for various addition and transformation reactions.

Nucleophilic Character and Applications in Synthesis

This compound serves as a potent nucleophilic reagent in a variety of organic reactions.[3][4] Its utility in constructing complex molecular architectures is noteworthy. For instance, it reacts with aryl aldehydes to form imines, which can then undergo multicomponent reactions to generate intricate bicyclic scaffolds.[4] This reactivity highlights the compound's role as a masked primary amine, where the silyl groups can be easily removed post-reaction.

Furthermore, it is employed in the synthesis of dithiasuccinoyl (Dts) heterocycles through its reaction with bisthiocarbamoyl chloride.[4] Another significant application is the synthesis of allyl selenides, which are valuable intermediates in organic synthesis. This is achieved by reacting this compound with an aryl selenium salt in the presence of a ruthenium catalyst.[4] The compound is also utilized as a reagent in hydrosilylation and hydroboration reactions.[3]

Sources

An In-Depth Technical Guide to N-Allyl-N,N-bis(trimethylsilyl)amine (CAS 7688-51-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allyl-N,N-bis(trimethylsilyl)amine (CAS 7688-51-9), a versatile organosilicon reagent, has emerged as a valuable building block in modern organic synthesis. Its unique bifunctional nature, combining a reactive allyl group with a sterically hindered, protected amine, allows for novel and efficient synthetic transformations. This guide provides a comprehensive overview of the physicochemical properties, reactivity, and applications of this compound, with a particular focus on its utility in the construction of complex nitrogen-containing heterocycles relevant to drug discovery and development. Furthermore, a detailed analysis of its associated hazards, safe handling protocols, and toxicological profile is presented to ensure its responsible and effective use in the laboratory.

Introduction: The Strategic Advantage of Silyl-Protected Allylic Amines

In the intricate landscape of pharmaceutical and agrochemical research, the synthesis of complex nitrogen-containing molecules is a cornerstone of innovation. Allylic amines, in particular, are key structural motifs found in numerous biologically active compounds. However, the direct use of simple allylamines in multi-step syntheses is often hampered by the high nucleophilicity and basicity of the primary amine, leading to undesired side reactions and complex purification procedures.

This compound, also known as N,N-bis(trimethylsilyl)prop-2-en-1-amine (AHMDS), offers an elegant solution to this challenge. The two bulky trimethylsilyl (TMS) groups effectively mask the reactivity of the nitrogen atom, rendering it non-nucleophilic and non-basic under many reaction conditions. This "protection" allows for the selective manipulation of the allyl group's π-system. The Si-N bonds are sufficiently robust to withstand a range of reaction conditions, yet can be readily cleaved under mild hydrolytic workup to unveil the primary amine functionality at a desired stage in the synthetic sequence. This strategic use of silyl protecting groups is a powerful tool for streamlining synthetic routes and enhancing overall efficiency.[1][2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7688-51-9 | [3][4] |

| Molecular Formula | C₉H₂₃NSi₂ | [5] |

| Molecular Weight | 201.46 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 72 °C at 15 mmHg | [3][4] |

| Density | 0.816 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.440 | [3][4] |

| Flash Point | 42.78 °C (109.0 °F) - closed cup | [3] |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups: the nucleophilic allyl group and the protected amine. This allows it to participate in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

Role in Heterocyclic Synthesis: The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for the construction of six-membered nitrogen-containing heterocycles, such as piperidines, which are prevalent scaffolds in pharmaceuticals.[6][7] In this reaction, an imine acts as the dienophile. This compound can serve as a precursor to the imine component. The in situ generation of the imine from the silylated amine and an aldehyde, followed by cycloaddition with a suitable diene, provides a convergent and efficient route to complex piperidine derivatives.[7]

The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise.[7] The presence of Lewis acids can influence the reaction pathway and stereoselectivity. The trimethylsilyl groups on the nitrogen atom can play a role in modulating the electronic properties of the imine and influencing the stereochemical outcome of the cycloaddition.[1]

Caption: Generalized workflow for piperidine synthesis via an aza-Diels-Alder reaction.

Multicomponent Reactions for Scaffold Diversity

This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single pot.[3][4] For instance, it can be employed in reactions with aryl aldehydes to generate complex bicyclic scaffolds.[3][4] The initial step often involves the formation of an imine intermediate, which then undergoes further transformations, such as intramolecular cyclizations or cycloadditions, to build the final complex architecture. This approach is highly valued in drug discovery for the generation of diverse compound libraries for high-throughput screening.[2][8]

Other Synthetic Applications

Beyond cycloadditions and MCRs, this compound is a versatile reagent for other important transformations:

-

Synthesis of Dithiasuccinoyl (Dts) Heterocycles: It reacts with bisthiocarbamoyl chloride to form these sulfur-containing heterocycles.[3][4]

-

Preparation of Allyl Selenides: In the presence of a ruthenium catalyst, it reacts with aryl selenium salts to produce allyl selenides, which are useful intermediates in organic synthesis.[3][4]

-

Hydrosilylation and Hydroboration: The allyl group can undergo hydrosilylation and hydroboration reactions, providing access to a range of functionalized organosilane and organoborane compounds.[4]

Hazards and Toxicological Profile

A thorough understanding of the potential hazards associated with this compound is essential for its safe handling in a laboratory setting.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Toxicological Data

Specific toxicological data for this compound is limited. However, information on related organosilicon compounds and aliphatic amines can provide some insights into its potential toxicity. Organosilicon compounds, as a class, are generally considered to have low systemic toxicity, with many being biocompatible.[3][10] However, the reactivity and potential hazards can vary significantly depending on the specific functional groups present.[10] Aliphatic amines can be irritating to the skin, eyes, and respiratory tract, and some can cause sensitization.[11]

A study on selected organosilicon compounds indicated that while they did not show evidence of gene mutation, some demonstrated potential for clastogenic (chromosome-damaging) activity in vitro.[12] It is crucial to handle this compound with the assumption that it may have similar irritant and potentially sensitizing properties, and to minimize exposure until more specific toxicological data becomes available.

Experimental Protocols: Safe Handling and a Representative Reaction

Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.[3]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the concentration in the air is expected to exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and moisture. The compound is moisture-sensitive and will decompose upon contact with water.

Representative Protocol: Synthesis of a Piperidine Derivative via Aza-Diels-Alder Reaction

The following is a representative, hypothetical protocol based on established methodologies for aza-Diels-Alder reactions involving silylated amines.[1][12] Researchers should adapt this protocol based on the specific substrates and desired product, and conduct a thorough risk assessment before commencing any experimental work.

Reaction: Catalytic enantioselective aza-Diels-Alder reaction of an in situ generated N-allyl imine with a diene.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Diene (e.g., Danishefsky's diene)

-

Chiral Lewis acid catalyst (e.g., a copper(I)-BOX complex)

-

Anhydrous solvent (e.g., dichloromethane)

-

Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), prepare the chiral Lewis acid catalyst according to literature procedures.

-

Reaction Setup: To the flask containing the catalyst in anhydrous dichloromethane at the appropriate temperature (e.g., -78 °C), add the aromatic aldehyde.

-

Imine Formation and Cycloaddition: Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture. Stir for a short period to allow for in situ imine formation. Then, add the diene dropwise.

-

Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required time (e.g., 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product, containing the silyl-protected piperidine derivative, can be purified by flash column chromatography on silica gel. The trimethylsilyl groups are often cleaved during chromatography on silica.

-

Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to determine enantiomeric excess).

Conclusion

This compound is a highly valuable and versatile reagent for modern organic synthesis. Its ability to act as a protected form of allylamine allows for a wide range of selective transformations, particularly in the construction of complex nitrogen-containing heterocycles. A comprehensive understanding of its physicochemical properties, reactivity, and associated hazards is paramount for its effective and safe utilization in research and development. As the demand for novel, complex molecules in the life sciences continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.

References

[3] Sigma-Aldrich. This compound Safety Data Sheet. (Accessed January 2026).

[4] Scientific Laboratory Supplies. This compound, 97%. (Accessed January 2026).

[12] Isquith, A., Matheson, D., & Slesinski, R. (1988). Genotoxicity studies on selected organosilicon compounds: in vitro assays. Food and Chemical Toxicology, 26(3), 255-261.

[6] Synthesis of Piperidines. (2025). Request PDF. ResearchGate.

[10] Dudefay, E., et al. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) and Their Applications. Polymers & Polymer Composites, 24(8), 671-680.

[7] Wikipedia. Aza-Diels–Alder reaction. (Accessed January 2026).

[13] White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (Accessed January 2026).

[1] Schafer, L., et al. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications, 58(66), 9174-9189.

[14] Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health.

[2] University of Birmingham. Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. (2023).

[15] (2025). N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents. ResearchGate.

[8] Modular synthesis of bicyclic twisted amides and anilines. RSC Publishing.

[16] Expedient Synthesis of Bridged Bicyclic Nitrogen Scaffolds via Orthogonal Tandem Catalysis. PubMed.

[17] Expedient Synthesis of Bridged Bicyclic Nitrogen Scaffolds via Orthogonal Tandem Catalysis. Request PDF. ResearchGate.

[18] ChemInform Abstract: Aza-Diels—Alder Reaction: An Efficient Approach for Construction of Heterocycles. Request PDF. ResearchGate.

[9] PubChem. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. National Institutes of Health. (Accessed January 2026).

[19] Aza Diels–Alder reactions of sulfinimines with the Rawal diene. ResearchGate.

[5] Santa Cruz Biotechnology. This compound. (Accessed January 2026).

[11] Greim, H., et al. (1998). Toxicity of aliphatic amines: structure-activity relationship. Chemosphere, 36(2), 271-295.

Sources

- 1. Catalytic enantioselective aza-Diels-alder reactions of imines--an approach to optically active nonproteinogenic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 3. N-烯丙基-N,N-双(三甲基甲硅烷基)胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Modular synthesis of bicyclic twisted amides and anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 14. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Expedient Synthesis of Bridged Bicyclic Nitrogen Scaffolds via Orthogonal Tandem Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

synthesis and characterization of N,N-bis(trimethylsilyl)allylamine

An In-depth Technical Guide to the Synthesis and Characterization of N,N-bis(trimethylsilyl)allylamine

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Silylated Amines in Modern Synthesis

In the landscape of synthetic organic chemistry, the strategic manipulation of functional groups is paramount. Among the versatile reagents available to the modern chemist, silylated amines, and specifically N,N-bis(trimethylsilyl)allylamine, hold a position of significant strategic importance. This molecule is more than a mere protected form of allylamine; it is a potent synthetic intermediate, most notably as a precursor to the 2-azaallyl anion. Its utility extends to the construction of complex molecular architectures, making it a valuable tool for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, characterization, and handling, grounded in established laboratory practices and spectroscopic validation.

Synthesis of N,N-bis(trimethylsilyl)allylamine: A Mechanistic Approach

The preparation of N,N-bis(trimethylsilyl)allylamine is most commonly achieved through the exhaustive silylation of allylamine. The choice of reagents and conditions is critical for achieving high yield and purity, and understanding the causality behind these choices is key to successful synthesis.

The Core Reaction: Deprotonation and Silylation

The fundamental principle involves the deprotonation of allylamine to enhance its nucleophilicity, followed by quenching with a suitable silylating agent. The trimethylsilyl (TMS) groups serve two primary functions: they replace the amine protons, rendering the nitrogen atom a stronger nucleophile in subsequent reactions, and they offer steric bulk and electronic stabilization.

The overall transformation is as follows:

CH₂(CH)CH₂NH₂ + 2 Base + 2 (CH₃)₃SiCl → CH₂(CH)CH₂N(Si(CH₃)₃)₂ + 2 Base·HCl

Rationale for Experimental Design

-

Choice of Amine Substrate: Allylamine is the logical and commercially available starting material. Its primary amine functionality provides the two acidic protons necessary for bis-silylation.

-

Silylating Agent: Chlorotrimethylsilane (TMSCl) is a cost-effective and highly reactive electrophile for this transformation. Its primary drawback is the concurrent formation of hydrochloric acid (HCl), which must be neutralized. Alternatives like N,O-bis(trimethylsilyl)acetamide (BSA) can also be used, offering milder reaction conditions as the byproduct, acetamide, is less reactive.[1]

-

Base Selection: To drive the reaction to completion, a base is required to scavenge the HCl produced when using TMSCl. A tertiary amine, such as triethylamine (Et₃N), is an ideal choice. It is sufficiently basic to deprotonate the resulting ammonium salt but is not nucleophilic enough to compete with the allylamine in reacting with TMSCl. Alternatively, a strong, non-nucleophilic base like n-butyllithium (n-BuLi) can be used to first deprotonate the allylamine, forming the lithium amide, which then readily reacts with TMSCl. This two-step, one-pot procedure ensures complete conversion.

-

Solvent and Atmosphere: The reaction is highly sensitive to moisture, as silylating agents readily hydrolyze. Therefore, the use of an anhydrous, aprotic solvent (e.g., diethyl ether, tetrahydrofuran, or toluene) under an inert atmosphere (e.g., nitrogen or argon) is mandatory.

Detailed Experimental Protocol

This protocol describes a robust procedure using allylamine, n-butyllithium, and chlorotrimethylsilane.

Materials:

-

Allylamine (1.0 equiv)

-

n-Butyllithium (2.1 equiv, solution in hexanes)

-

Chlorotrimethylsilane (2.2 equiv)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Inert Atmosphere Setup: A three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is flame-dried or oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Initial Reagent Charging: The flask is charged with a solution of allylamine in anhydrous diethyl ether. The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -65 °C. The formation of the lithium amide may result in a precipitate. The mixture is stirred for an additional hour at this temperature.

-

Silylation: Chlorotrimethylsilane is added dropwise to the cooled suspension. This step is exothermic; careful control of the addition rate is necessary to maintain the low temperature. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Work-up and Extraction: The reaction is cautiously quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure (boiling point: 72 °C at 15 mmHg) to yield N,N-bis(trimethylsilyl)allylamine as a clear, colorless liquid.[2]

Synthesis Workflow Visualization

Caption: Synthesis workflow for N,N-bis(trimethylsilyl)allylamine.

Comprehensive Characterization: A Self-Validating System

Thorough characterization is non-negotiable to confirm the successful synthesis and purity of the target compound. A combination of spectroscopic and physical data provides a robust, self-validating confirmation of the molecular structure.

Physical Properties

A preliminary assessment involves observing the physical properties of the purified product, which should align with literature values.

| Property | Observed Value |

| Appearance | Colorless liquid[2] |

| Molecular Formula | C₉H₂₃NSi₂[3][4] |

| Molecular Weight | 201.46 g/mol [3][4] |

| Boiling Point | 72 °C / 15 mmHg[2] |

| Density | 0.816 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.440[2] |

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: This technique confirms the presence and connectivity of hydrogen atoms. The spectrum is expected to be relatively simple.

-

The 18 protons of the two equivalent trimethylsilyl groups will appear as a sharp singlet.

-

The protons of the allyl group will show characteristic splitting patterns for a vinyl system.

-

-

¹³C NMR: This provides information about the carbon skeleton.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | ~0.1 | Singlet | 18H | -Si(CH ₃)₃ |

| ~3.2 | Doublet | 2H | -NCH ₂- | |

| ~5.0-5.2 | Multiplet | 2H | CH ₂=CH- | |

| ~5.7-5.9 | Multiplet | 1H | CH₂=CH - |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbons | ~1.0 | -C H₃ |

| ~50.0 | -NC H₂- | |

| ~115.0 | C H₂=CH- | |

| ~138.0 | CH₂=C H- |

2.2.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and to gain structural information from fragmentation patterns.

| Feature | Expected m/z | Rationale |

| Molecular Ion (M⁺) | 201 | Corresponds to the molecular weight of C₉H₂₃NSi₂.[3] |

| M-15 | 186 | Loss of a methyl radical (-CH₃) from a TMS group, a common fragmentation pathway.[3] |

| Base Peak | 73 | The highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, is characteristic of TMS-containing compounds.[5] |

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. For this molecule, the absence of certain bands is as informative as the presence of others.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Absent | Confirms the absence of N-H bonds, indicating complete silylation.[6][7] |

| 2960-2850 | Strong | C-H stretching (alkane) from TMS and allyl groups.[7] |

| ~3080 | Medium | C-H stretching (alkene) from the vinyl group. |

| ~1640 | Medium | C=C stretching of the allyl group. |

| ~1250 | Strong | Si-CH₃ symmetric deformation (umbrella mode), characteristic of TMS groups. |

| 900-950 | Strong | Si-N stretching vibrations.[8] |

| 840, 750 | Strong | Si-C stretching vibrations. |

Characterization Workflow Visualization

Caption: Workflow for the comprehensive characterization of the final product.

Applications in Synthesis: The 2-Azaallyl Anion and Beyond

The primary value of N,N-bis(trimethylsilyl)allylamine lies in its role as a stable, handleable precursor to highly reactive intermediates.

-

Generation of 2-Azaallyl Anions: Deprotonation of the allylic C-H bond with a strong base (e.g., sec-butyllithium or tert-butyllithium) generates the corresponding 2-azaallyl anion. This "umpolung" reagent behaves as an amine anion equivalent and is a powerful nucleophile for forming C-C and C-N bonds.[9] In recent years, these anions have also been shown to function as potent single-electron donors (SEDs) in transition-metal-free cyclization reactions.[9][10]

-

Nucleophilic Reagent: The silylated amine itself can act as a nucleophile in various transformations, including multicomponent reactions to form complex bicyclic scaffolds.[2]

-

Protecting Group: The two TMS groups act as robust protecting groups for the amine, which can be easily removed under mild acidic or fluoride-mediated conditions to reveal the free primary amine when desired.[11]

Safety and Handling

As a chemical reagent, N,N-bis(trimethylsilyl)allylamine requires careful handling.

-

Hazards: It is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation and may cause respiratory irritation.[3]

-

Precautions:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and nitrile gloves.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store under an inert atmosphere in a tightly sealed container in a cool, dry place.

-

References

-

N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. PubChem, National Institutes of Health. [Link]

-

1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl-. Organic Syntheses. [Link]

-

1,4-bis(trimethylsilyl)buta-1,3-diyne. Organic Syntheses. [Link]

-

Bis(trimethylsilyl)Ethylamine: Synthesis, Properties and its use as CVD Precursor. ResearchGate. [Link]

-

Getting rid of Bis(trimethylsilyl)amine? Reddit. [Link]

-

Infrared spectroscopy of protonated allyl-trimethylsilane: Evidence for the β-silyl effect. ResearchGate. [Link]

-

2-Azaallyl Anion Initiated Ring-Opening Polymerization of N-Sulfonyl Aziridines. ResearchGate. [Link]

-

Super-Electron-Donor 2-Azaallyl Anions Enable Construction of Isoquinolines. ACS Publications. [Link]

-

N-Silylamines in catalysis: synthesis and reactivity. Royal Society of Chemistry. [Link]

-

Lithium Salt of 2,5-Bis(trimethylsilyl)stannolyl Anion: Synthesis, Structure, and Nonaromatic Character. MDPI. [Link]

-

MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. [Link]

-

Base-Controlled N-Arylation of Amines. ChemistryViews. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. ResearchGate. [Link]

-

Ala-β-Ala, N-trimethylsilyl-, trimethylsilyl ester. NIST WebBook. [Link]

-

Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. National Institutes of Health. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.. [Link]

-

First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. MDPI. [Link]

-

Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. NSF Public Access Repository. [Link]

-

Infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-烯丙基-N,N-双(三甲基甲硅烷基)胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. gelest.com [gelest.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to N-Allyl-N,N-bis(trimethylsilyl)amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allyl-N,N-bis(trimethylsilyl)amine, also known as N,N-Bis(trimethylsilyl)prop-2-en-1-amine or AHMDS, is a versatile organosilicon reagent widely employed in modern organic synthesis. Its unique structure, featuring a nucleophilic nitrogen atom protected by two labile trimethylsilyl (TMS) groups and a reactive allyl moiety, makes it a valuable synthon for the construction of complex nitrogen-containing molecules. This guide provides a comprehensive overview of its core properties, a detailed, field-proven protocol for its synthesis, and an exploration of its mechanistic role and application in advanced multicomponent reactions, serving as a critical resource for professionals in chemical research and development.

Core Compound Identity and Physicochemical Properties

This compound is a colorless liquid that serves as a stable, lipophilic equivalent of allylamine. The two trimethylsilyl groups modulate the reactivity of the nitrogen atom, increasing its steric bulk and rendering it less basic but highly nucleophilic upon activation. This dual nature is central to its synthetic utility.

Key Identifiers:

-

Molecular Formula: C₉H₂₃NSi₂[1]

-

Molecular Weight: 201.46 g/mol [1]

-

CAS Number: 7688-51-9

-

Common Synonyms: N,N-Bis(trimethylsilyl)allylamine, AHMDS, (prop-2-en-1-yl)bis(trimethylsilyl)amine

The fundamental physicochemical properties of this reagent are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source |

| Appearance | Colorless Liquid | [2] |

| Density | 0.816 g/mL at 25 °C | [2] |

| Boiling Point | 72 °C at 15 mmHg | [2] |

| Refractive Index (n20/D) | 1.440 | [2] |

| Flash Point | 42.78 °C (109.0 °F) - closed cup |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved via the direct silylation of allylamine using chlorotrimethylsilane (TMSCl). The reaction requires a tertiary amine base, typically triethylamine (Et₃N), to act as a proton scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion. The causality behind this choice is critical: triethylamine is sufficiently basic to deprotonate the allylammonium chloride salt intermediate but is not nucleophilic enough to compete with the allylamine in reacting with TMSCl.

Experimental Protocol: Synthesis

This protocol is a self-validating system adapted from standard, well-established procedures for the N-silylation of primary amines[3][4].

Materials:

-

Allylamine

-

Chlorotrimethylsilane (TMSCl), distilled

-

Triethylamine (Et₃N), distilled

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Initial Charging: To the flask, add allylamine (1.0 eq) and anhydrous diethyl ether. Cool the solution to 0 °C using an ice-water bath.

-

Base and Silylating Agent Addition: Add freshly distilled triethylamine (2.2 eq). In the dropping funnel, prepare a solution of distilled chlorotrimethylsilane (2.2 eq) in anhydrous diethyl ether.

-

Reaction Execution: Add the TMSCl solution dropwise to the stirred allylamine solution at 0 °C over 1 hour. A thick white precipitate of triethylammonium chloride (Et₃N·HCl) will form.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux (approx. 35 °C for Et₂O) for 4-6 hours to ensure complete silylation.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the Et₃N·HCl precipitate. Wash the filter cake with anhydrous diethyl ether.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with cold saturated NaHCO₃ solution and then with brine to remove any remaining salts and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure (lit. bp 72 °C/15 mmHg[2]) to yield pure this compound as a colorless liquid.

Core Reactivity and Applications in Multicomponent Reactions

The synthetic power of AHMDS lies in its ability to act as a masked primary amine. The Si-N bonds are readily cleaved under protic or Lewis acidic conditions. This allows for the in situ generation of a highly reactive N-allyl imine intermediate upon reaction with an aldehyde, which can then be trapped by a third component in a cascade sequence. This strategy is central to its use in multicomponent reactions (MCRs) for building molecular complexity in a single step[3].

Application: Three-Component Synthesis of Homoallylic Amines

A prime example of AHMDS utility is in the Lewis acid-catalyzed three-component coupling with an aldehyde and an organonucleophile. The reaction proceeds through the formation of an N-allyl iminium ion, which is a potent electrophile.

Mechanism Insight:

-

Imine Formation: AHMDS reacts with an aldehyde (e.g., benzaldehyde). The trimethylsilyl groups act as excellent leaving groups, facilitated by a Lewis acid catalyst, driving the formation of an N-allyl imine. The byproduct, hexamethyldisiloxane ((TMS)₂O), is volatile and stable, making the reaction thermodynamically favorable.

-

Electrophilic Activation: The resulting imine is activated by the Lewis acid, forming a highly electrophilic iminium ion.

-

Nucleophilic Attack: A suitable nucleophile (e.g., an allylboronate or organocuprate) attacks the iminium carbon, forming a new carbon-carbon bond and yielding the desired homoallylic amine product after work-up.

Experimental Protocol: Aza-Baylis-Hillman Type Reaction

The following protocol illustrates a typical multicomponent reaction involving AHMDS, an aldehyde, and an α,β-unsaturated ketone, showcasing its role in constructing complex scaffolds.

Materials:

-

This compound (AHMDS)

-

Benzaldehyde

-

Methyl vinyl ketone (MVK)

-

Titanium(IV) chloride (TiCl₄) solution (e.g., 1 M in CH₂Cl₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask under a dry nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add benzaldehyde (1.0 eq), followed by methyl vinyl ketone (1.2 eq), and finally this compound (1.1 eq) via syringe.

-

Initiation: Add TiCl₄ solution (1.1 eq) dropwise to the stirred solution. The Lewis acid catalyzes the in situ formation of the N-allyl iminium ion from the aldehyde and AHMDS.

-

Reaction: Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC for the consumption of starting materials.

-

Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

-

Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3x).

-

Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired functionalized homoallylic amine product.

Safety, Handling, and Storage

This compound is a flammable liquid and is sensitive to moisture. It should be handled in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). It is known to cause skin, eye, and respiratory irritation.

-

Handling: Use standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere in a cool, dry, and well-ventilated area away from sources of ignition and moisture.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound stands out as a highly effective and versatile reagent in the synthetic chemist's toolkit. Its ability to serve as a stable precursor to reactive N-allyl imines in situ provides a powerful platform for the efficient, one-pot construction of complex nitrogenous compounds. The protocols and mechanistic insights provided herein demonstrate its utility and offer a robust framework for its application in research and development, particularly in the fields of medicinal chemistry and materials science where novel amine scaffolds are in constant demand.

References

- Organic Syntheses. (n.d.). Procedure for silylation of an alcohol.

- Lu, H., & Cheng, J. (2014). N-Trimethylsilyl Amines for Controlled Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides and Facile End Group Functionalization of Polypeptides. Supporting Information.

-

Wikipedia. (n.d.). Bis(trimethylsilyl)amine. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. Compound Summary for CID 82125. Retrieved January 21, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of N-Allyl-N,N-bis(trimethylsilyl)amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Allyl-N,N-bis(trimethylsilyl)amine, a versatile reagent in organic synthesis, demands a nuanced understanding of its stability and handling requirements to ensure its efficacy and safety. This guide, intended for laboratory professionals, provides an in-depth exploration of the chemical properties, degradation pathways, and optimal storage conditions for this valuable silylamine. By elucidating the principles behind its reactivity, this document aims to empower researchers to maintain the integrity of this compound, thereby ensuring the reliability and reproducibility of their experimental outcomes.

Physicochemical Properties and Inherent Reactivity

A foundational understanding of the physicochemical properties of this compound is paramount to appreciating its stability profile.

| Property | Value | Source |

| Molecular Formula | C₉H₂₃NSi₂ | |

| Molecular Weight | 201.46 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 72 °C at 15 mmHg | |

| Density | 0.816 g/mL at 25 °C | |

| Refractive Index | n20/D 1.440 |

The core of its reactivity lies in the two silicon-nitrogen (Si-N) bonds. These bonds are susceptible to cleavage, particularly by protic sources, a characteristic inherent to silylamines.[1][2] This reactivity is the primary driver of the compound's degradation.

Degradation Pathways

The stability of this compound is primarily compromised by hydrolysis, with thermal and oxidative pathways also contributing to its degradation under specific conditions.

Hydrolytic Degradation

Hydrolysis is the most significant and rapid degradation pathway for this compound. The presence of moisture, even atmospheric humidity, can lead to the cleavage of the Si-N bonds.

Mechanism: The hydrolysis proceeds via nucleophilic attack of water on the silicon atom, facilitated by the polarization of the Si-N bond. This process is autocatalytic as the amine product can influence the pH. The reaction can be catalyzed by both acids and bases.[3][4][5]

Degradation Products: The primary products of hydrolysis are allylamine and hexamethyldisiloxane.

Thermal Degradation

While more stable than many organic molecules, elevated temperatures can induce the decomposition of this compound. The allyl group, in particular, can be susceptible to thermally induced reactions.

Potential Pathways: At elevated temperatures, cleavage of the C-N and Si-C bonds can occur, leading to the formation of a complex mixture of products.[6] The specific decomposition products will depend on the temperature and atmosphere (inert or oxidative).

Oxidative Degradation

Exposure to strong oxidizing agents can lead to the degradation of this compound. The nitrogen atom and the allylic double bond are potential sites for oxidation.

Potential Pathways: Oxidation can lead to the formation of N-oxides, or cleavage of the allyl group. The specific products will depend on the nature of the oxidizing agent.[7]

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, strict adherence to appropriate storage and handling protocols is essential.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place (2-8 °C recommended for long-term storage). | Minimizes the rate of potential thermal degradation and reduces vapor pressure. |

| Atmosphere | Store under an inert atmosphere (e.g., dry nitrogen or argon). | Excludes atmospheric moisture and oxygen, preventing hydrolytic and oxidative degradation. |

| Container | Use a tightly sealed, amber glass bottle or a suitable fluorinated plastic container. | Prevents ingress of moisture and light, and ensures compatibility with the silylamine. |

| Light Exposure | Protect from light. | While not explicitly documented as highly photosensitive, it is good practice for reactive reagents. |

| Location | Store in a well-ventilated, designated area for flammable liquids. | Mitigates risks associated with flammability. |

Handling Procedures

-

Inert Atmosphere: All transfers and handling should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

-

Dry Glassware: Ensure all glassware and equipment are thoroughly dried before use to prevent hydrolysis.

-

Avoid Incompatibilities: Keep away from water, acids, alcohols, and strong oxidizing agents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, its stability can be assessed through forced degradation studies and long-term stability testing.

Forced Degradation Study Protocol

This study is designed to identify potential degradation products and establish a stability-indicating analytical method.[8][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile or toluene) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Add a small volume of a dilute solution of HCl in a compatible solvent.

-

Basic Hydrolysis: Add a small volume of a dilute solution of a non-aqueous base (e.g., a hindered amine) or a methanolic solution of NaOH.

-

Oxidative Degradation: Add a solution of a suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid).

-

Thermal Stress: Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period.

-

Photostability: Expose the solution to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Sample at initial, and several subsequent time points (e.g., 1, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a suitable analytical method (see Section 5) to identify and quantify the parent compound and any degradation products.

Long-Term Stability Study Protocol

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

-

Sample Packaging: Package multiple aliquots of a single batch of this compound in the recommended container-closure system under an inert atmosphere.

-

Storage Conditions: Store the samples at the recommended long-term storage condition (e.g., 2-8 °C) and an accelerated condition (e.g., 25 °C/60% RH, though humidity is less relevant for a well-sealed container under inert gas).

-

Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating method.

Analytical Methods for Stability Monitoring

The purity and degradation of this compound can be effectively monitored using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile components of a sample, making it well-suited for the analysis of silylamines and their degradation products.[10][11][12]

Protocol Outline:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injection: Use a split/splitless injector. Anhydrous conditions are crucial.

-

Oven Program: A temperature gradient program to separate the parent compound from potential degradation products like allylamine and hexamethyldisiloxane.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. Monitor for characteristic fragment ions of the parent compound and expected degradation products.

-

Quantification: Use an internal standard method for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR spectroscopy can provide quantitative information about the purity of this compound and the formation of degradation products in real-time.[13][14][15]

Protocol Outline:

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation: Dissolve a known amount of the sample in a dry deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube sealed under an inert atmosphere.

-

¹H NMR: Monitor the disappearance of the signals corresponding to the parent compound and the appearance of signals from allylamine and hexamethyldisiloxane. The integration of these signals can be used for quantification.

-

²⁹Si NMR: This technique can be used to observe the changes in the silicon environment as the silylamine degrades to a siloxane.

Chemical Compatibility

The choice of materials for storage containers and handling equipment is critical to prevent contamination and degradation.

| Material Class | Compatibility | Notes |

| Glass | Excellent | Borosilicate glass (Pyrex®) is recommended. |

| Fluorinated Plastics (PTFE, FEP, PFA) | Excellent | Highly resistant to a wide range of chemicals. |

| Polypropylene (PP) | Good | May show some absorption over long-term storage. |

| Polyethylene (PE) | Fair to Good | High-density polyethylene (HDPE) is generally more resistant than low-density polyethylene (LDPE). |

| Elastomers (e.g., Viton®, Kalrez®) | Good to Excellent | Specific grade should be verified for compatibility. |

| Metals | Generally Good (Stainless Steel) | Ensure the metal is free from surface moisture and contaminants. |

| Plastics to Avoid | Polyvinyl chloride (PVC), Polystyrene (PS), Polycarbonate (PC) | May be susceptible to attack or leaching of plasticizers. |

Disclaimer: This information is intended as a general guide. It is crucial to perform specific compatibility testing for critical applications.[16][17][18][19][20]

Conclusion

The stability of this compound is intrinsically linked to its high reactivity, particularly its sensitivity to moisture. By implementing rigorous anhydrous handling techniques, storing the compound under an inert atmosphere at cool temperatures, and selecting appropriate materials for storage and handling, researchers can significantly extend its shelf-life and ensure its purity. The application of analytical techniques such as GC-MS and NMR spectroscopy, guided by the principles of forced degradation and long-term stability studies, provides the necessary tools for quality control and a deeper understanding of the compound's behavior over time. Adherence to the principles and protocols outlined in this guide will contribute to the successful and safe utilization of this compound in the demanding environments of research and development.

References

-

Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. PubMed. [Link]

-

Kinetics of hydrolysis of NN′-diarylsulphamides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Kinetics of hydrolysis of methenamine. PubMed. [Link]

-

N -Silylamines in catalysis: synthesis and reactivity. Request PDF. [Link]

-

N-Silylamines in catalysis: synthesis and reactivity. RSC Publishing. [Link]

-

Exploring the Catalytic Efficiency of Lithium Bis(trimethylsilyl)amide (LiHMDS) in Lactide Polymerization. MDPI. [Link]

-

N-Silylamines in catalysis: synthesis and reactivity. Semantic Scholar. [Link]

-

Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. ACS Publications. [Link]

-

Organometallic Reactions Part 2: Oxidative Addition. YouTube. [Link]

-

Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. MDPI. [Link]

-

1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. MDPI. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]

-

Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Frontiers. [Link]

-

Kinetics and mechanism of the oxidation of Substituted Benzylamines by Oxo(Salen)Manganese (V) Complexes. ResearchGate. [Link]

-

QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. Silicones Environmental, Health and Safety Center. [Link]

-

THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. [Link]

-

Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. PMC - NIH. [Link]

-

Bis(trimethylsilyl)amine. Wikipedia. [Link]

-

An ex vivo headspace gas chromatography-mass spectrometry method for the determination of short-chain siloxanes in silicon oil tamponades used in ophthalmic surgery. PubMed. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Oxidation of Hydroxylamine by Waugh Type POM, Enneamolybdomanganate(IV) Ion: A Kinetic and Mechanistic Study. Oriental Journal of Chemistry. [Link]

-

Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Request PDF. [Link]

-

NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering. [Link]

-

FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

- Xnxz xnx xnx.

-

Direct Catalytic Access to N‐Silylated Enamines from Enolizable Imines and Hydrosilanes by Base‐Free Dehydrogenative Si N Coupling. Sci-Hub. [Link]

-

real-time monitoring of sol-gel process by 1h nmr relaxation for synthesis of silica nanoparticles. Even3. [Link]

-

Sodium bis(trimethylsilyl)amide. Wikipedia. [Link]

-

Chemical Resistance Chart. Mettler Toledo. [Link]

-

Determination of Siloxanes and other Volatile Silicon Compounds in Biogas Samples Using Sample Preconcentration with GC-MS and GC-ICP-MS.. ResearchGate. [Link]

-

Oxidation Mechanisms. YouTube. [Link]

-

Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. PubMed. [Link]

-

Oxidation of alcohols I: Mechanism and oxidation states (video). Khan Academy. [Link]

-

Forced Degradation Studies. SciSpace. [Link]

-

Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS. LECO Corporation. [Link]

-

Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts. RSC Publishing. [Link]

-

(PDF) The time evolution of the sol-gel process: Si-29 NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. ResearchGate. [Link]

-

Chemical-Compatibility-Chart.pdf. Max Spare. [Link]

-

A Guide to Chemical Compatibility & Plastic Suitability. Valency Lab. [Link]

-

Chemical resistance list. Gollmer & Hummel. [Link]

-

Understanding Silicone Chemical Compatibility: A Comprehensive Guide. Atlas Fibre. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of hydrolysis of NN′-diarylsulphamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

- 11. silicones.eu [silicones.eu]

- 12. An ex vivo headspace gas chromatography-mass spectrometry method for the determination of short-chain siloxanes in silicon oil tamponades used in ophthalmic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 15. static.even3.com [static.even3.com]

- 16. plasticsintl.com [plasticsintl.com]

- 17. maxspare.com [maxspare.com]

- 18. valencylab.com [valencylab.com]

- 19. gollmer-hummel.com [gollmer-hummel.com]

- 20. Understanding Silicone Chemical Compatibility | Learn More [atlasfibre.com]

The Solubility Profile of N-Allyl-N,N-bis(trimethylsilyl)amine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-Allyl-N,N-bis(trimethylsilyl)amine (CAS No. 7688-51-9), a versatile organosilicon compound utilized in a range of synthetic applications.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of its solubility based on molecular structure and furnishes a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility in common organic solvents. The guide is structured to offer not just data, but a foundational understanding of the principles governing the solubility of silylated amines, thereby empowering researchers to make informed decisions in experimental design and process development.

Introduction: Understanding this compound

This compound, also known as N,N-bis(trimethylsilyl)prop-2-en-1-amine, is a liquid organosilicon reagent with a molecular weight of 201.46 g/mol .[2][3] Its structure, featuring a central nitrogen atom bonded to an allyl group and two trimethylsilyl ((CH₃)₃Si) groups, imparts unique chemical properties that are leveraged in various organic syntheses. The presence of the bulky, nonpolar trimethylsilyl groups significantly influences its physical and chemical behavior, including its solubility. A thorough understanding of its solubility is paramount for its effective use as a reagent, for reaction optimization, and for purification processes.

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 7688-51-9 | [2] |

| Molecular Formula | C₉H₂₃NSi₂ | [2][3] |

| Molecular Weight | 201.46 g/mol | [2][3] |

| Appearance | Colorless Liquid | |

| Density | 0.816 g/mL at 25 °C | |

| Boiling Point | 72 °C at 15 mmHg | |

| Refractive Index | n20/D 1.440 |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. The molecule's overall character is predominantly nonpolar due to the high density of C-H and Si-C bonds within the two trimethylsilyl groups and the allyl group. The central nitrogen atom introduces a slight degree of polarity, but its lone pair of electrons is sterically hindered by the bulky trimethylsilyl groups, diminishing its ability to participate in strong hydrogen bonding with protic solvents.

Based on this molecular structure, we can predict the following solubility trends:

-

High Solubility in Nonpolar Solvents: The compound is expected to be highly soluble or miscible in nonpolar aprotic solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene). This is due to the favorable van der Waals interactions between the nonpolar solvent molecules and the extensive hydrocarbon and silyl moieties of the amine.

-

Good Solubility in Moderately Polar Aprotic Solvents: Solvents like diethyl ether, tetrahydrofuran (THF), and ethyl acetate are expected to be effective at dissolving this compound. While these solvents possess some polarity, their primary interactions will still be dominated by dispersion forces, which are compatible with the solute.

-